molecular formula C11H13N3S B13070165 2-Methyl-N-[1-(1,3-thiazol-2-yl)ethyl]pyridin-3-amine

2-Methyl-N-[1-(1,3-thiazol-2-yl)ethyl]pyridin-3-amine

Cat. No.: B13070165
M. Wt: 219.31 g/mol
InChI Key: JRIVFRUVKYLYIN-UHFFFAOYSA-N
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Description

2-Methyl-N-[1-(1,3-thiazol-2-yl)ethyl]pyridin-3-amine is a heterocyclic compound that contains a thiazole ring and a pyridine ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-N-[1-(1,3-thiazol-2-yl)ethyl]pyridin-3-amine typically involves the formation of the thiazole ring followed by its attachment to the pyridine ring. One common method is the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. The reaction conditions often include the use of solvents like ethanol and catalysts such as piperidine .

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-N-[1-(1,3-thiazol-2-yl)ethyl]pyridin-3-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole or pyridine rings .

Scientific Research Applications

2-Methyl-N-[1-(1,3-thiazol-2-yl)ethyl]pyridin-3-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antiviral activities.

    Medicine: Explored as a potential drug candidate for various diseases due to its biological activity.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 2-Methyl-N-[1-(1,3-thiazol-2-yl)ethyl]pyridin-3-amine involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or activating them. This interaction can lead to various biological effects, such as antimicrobial activity or enzyme inhibition .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-N-[1-(1,3-thiazol-2-yl)ethyl]pyridin-3-amine is unique due to its specific combination of a thiazole and pyridine ring, which imparts distinct chemical and biological properties. This combination allows for unique interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C11H13N3S

Molecular Weight

219.31 g/mol

IUPAC Name

2-methyl-N-[1-(1,3-thiazol-2-yl)ethyl]pyridin-3-amine

InChI

InChI=1S/C11H13N3S/c1-8-10(4-3-5-12-8)14-9(2)11-13-6-7-15-11/h3-7,9,14H,1-2H3

InChI Key

JRIVFRUVKYLYIN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=N1)NC(C)C2=NC=CS2

Origin of Product

United States

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